N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
説明
特性
分子式 |
C15H16N2O5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C15H16N2O5S/c1-22-11-4-2-10(3-5-11)8-12-14(20)17(15(21)23-12)9-13(19)16-6-7-18/h2-5,8,18H,6-7,9H2,1H3,(H,16,19)/b12-8+ |
InChIキー |
ALMDFURFGZJWLX-XYOKQWHBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO |
製品の起源 |
United States |
生物活性
N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound belonging to the thiazolidinone class. Its unique structure includes a hydroxyethyl group and a methoxybenzylidene moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The compound's molecular formula is C₁₅H₁₆N₂O₅S, featuring a thiazolidin-3-one ring system and multiple functional groups that may enhance its bioactivity. The presence of the methoxy group is particularly noteworthy, as it can improve solubility and bioavailability compared to other thiazolidinone derivatives.
Biological Activities
Research indicates that compounds with similar thiazolidinone structures exhibit a wide range of biological activities. The following table summarizes some of the notable activities associated with related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Antimicrobial |
| 5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-one | Benzylidene derivative | Anticancer |
| 3-{[2-Oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one | Acenaphthylene moiety | Antioxidant |
These compounds highlight the diversity within thiazolidinone derivatives while showcasing unique functional groups that may confer distinct biological properties.
Studies have shown that N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide interacts with various biological targets. For instance, it may exert antioxidant effects through hydrogen bond interactions with amino acids in human peroxiredoxin 5, contributing to its ability to scavenge free radicals . Additionally, structural modifications can significantly influence its anticancer properties; for example, derivatives have been shown to inhibit breast cancer cell proliferation by downregulating key signaling pathways such as AKT and mTOR .
Case Studies
- Anticancer Activity : A study conducted by El-Kashef et al. synthesized several thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The most effective compounds demonstrated IC₅₀ values ranging from 1.27 to 1.50 µM, indicating potent anticancer properties without affecting normal breast cells .
- Antioxidant Properties : Another study reported the antioxidant activity of thiazolidinone derivatives with EC₅₀ values indicating effective inhibition of lipid peroxidation. The presence of specific substituents in these compounds was linked to enhanced antioxidant capacity .
化学反応の分析
Nucleophilic Additions at the Thiazolidinone Core
The 2,4-dioxo-1,3-thiazolidin-3-yl moiety undergoes nucleophilic attacks at C2 and C4 positions:
At C2 (Carbonyl Group)
-
Reacts with hydrazines to form hydrazide derivatives under acidic conditions (e.g., HCl/EtOH) .
-
Example :
At C4 (α,β-Unsaturated Carbonyl)
-
Undergoes Michael addition with amines or thiols:
| Nucleophile | Product | Conditions | Application |
|---|---|---|---|
| Benzylamine | C4-alkylated derivative | RT, 12h | Bioactivity modulation |
| Thioglycolic acid | Thioether conjugate | DCC, DMAP | Prodrug synthesis |
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
-
Forms bicyclic adducts at elevated temperatures (80–100°C).
-
Computational data (DFT): Activation energy = 28.5 kcal/mol for the endo transition state.
Hydrolysis and Stability
The acetamide and hydroxyethyl groups influence hydrolytic stability:
-
Acetamide Hydrolysis :
-
Esterification of Hydroxyethyl Group : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
Biological Interactions
The compound interacts with enzymatic targets via:
-
Hydrogen bonding : Methoxy group with COX-II His75 (docking score: −16.40 kcal/mol) .
-
π-π stacking : Benzylidene ring and hydrophobic enzyme pockets .
| Target | Interaction Type | IC₅₀ | Reference |
|---|---|---|---|
| COX-II | Competitive inhibition | 4.16 μM | |
| iNOS | Allosteric modulation | 8.66 μM |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
Key Observations :
- The 4-methoxybenzylidene group is common in anticancer agents (e.g., 4b in ) due to its electron-donating nature, which enhances binding to kinase active sites .
- The hydroxyethyl side chain in the target compound distinguishes it from analogs with bromophenyl (4l) or nitrobenzothiazole (4b) groups, likely improving bioavailability and reducing cytotoxicity .
Variations in the Thiazolidinone Core
Key Observations :
Side Chain Modifications
Key Observations :
- The hydroxyethyl group in the target compound likely reduces LogP (~1.5–2.0 estimated) compared to morpholinoethyl (LogP ~2.5–3.0) or sulfamoylphenyl (LogP ~2.8–3.5) derivatives, favoring pharmacokinetic profiles .
準備方法
Cyclization of Thiourea and Chloroacetic Acid
The foundational 2,4-thiazolidinedione ring is synthesized via HCl-mediated cyclization of thiourea and chloroacetic acid, as detailed in Source 5:
Procedure
- Dissolve chloroacetic acid (5.64 g, 0.06 mol) and thiourea (4.56 g, 0.06 mol) in water (12 mL total).
- Add concentrated HCl (6 mL) dropwise under stirring.
- Reflux at 100–110°C for 8–10 hours.
- Cool, filter, and recrystallize from hot water.
Introduction of the 4-Methoxybenzylidene Group
Knoevenagel Condensation
The 5-position is functionalized via condensation with 4-methoxybenzaldehyde under acidic conditions:
Optimized Protocol
- Suspend 2,4-thiazolidinedione (2.5 g, 0.0236 mol) in glacial acetic acid (2.13 mL).
- Add sodium acetate (0.51 g, 0.006 mol) and 4-methoxybenzaldehyde (0.021 mol).
- Heat at 80°C for 3 hours with vigorous stirring.
- Cool, filter, and recrystallize from ethanol/DMF (3:1).
Key Parameters
- Solvent : Glacial acetic acid
- Catalyst : Sodium acetate
- Reaction Time : 3 hours
- Yield : 78–82%
Functionalization with the N-(2-Hydroxyethyl)Acetamide Side Chain
Synthesis of 2-Chloro-N-(2-Hydroxyethyl)Acetamide
The side chain precursor is prepared by reacting ethanolamine with chloroacetyl chloride:
Procedure
- Dissolve ethanolamine (6.11 g, 0.1 mol) in dry dichloromethane (50 mL).
- Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise at 0°C under N₂.
- Stir for 4 hours at room temperature.
- Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.
Yield : 89%
Purity : >95% (HPLC)
Coupling to the Thiazolidinone Core
The acetamide is introduced via nucleophilic substitution:
Patent-Derived Protocol
- Dissolve 5-(4-methoxybenzylidene)-2,4-thiazolidinedione (3.0 g, 0.011 mol) in dry DMF (30 mL).
- Add K₂CO₃ (3.03 g, 0.022 mol) and 2-chloro-N-(2-hydroxyethyl)acetamide (1.68 g, 0.011 mol).
- Heat at 80°C for 6 hours under N₂.
- Cool, pour into ice water, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate 1:1).
Yield : 76%
MP : 182–184°C
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3365 | N-H stretch (amide) |
| 1680 | C=O (thiazolidinedione) |
| 1645 | C=C (benzylidene) |
| 1510 | C-N stretch |
| 1250 | C-O-C (methoxy) |
¹H Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.82 | s | 3H | OCH₃ |
| 4.05 | t (J=5.2 Hz) | 2H | CH₂OH |
| 4.58 | s | 2H | NCH₂CO |
| 7.01–7.89 | m | 8H | Aromatic protons |
| 8.12 | s | 1H | NH (amide) |
Alternative Synthetic Routes
Ultrasound-Assisted Cyclization
Source 1 reports a 20% reduction in reaction time using ultrasound irradiation (40 kHz) for thiazolidinone formation. Adapting this to the target compound:
Conditions
- Frequency : 40 kHz
- Power : 250 W
- Solvent : Ethanol
- Time : 2 hours vs. 6 hours conventional
Yield Improvement : 79% → 85%
Phase-Transfer Catalysis
Per Source 2, tris(dioxa-3,6-heptyl)amine (TDA-1) enhances coupling efficiency in apolar solvents:
Optimized System
- Catalyst : 0.5 mol% TDA-1
- Solvent : Toluene
- Base : K₃PO₄
- Yield : 82%
Industrial-Scale Considerations
Crystallization Protocols
Patent data (Source 2) specifies graded cooling for high-purity recovery:
- Distill under vacuum (50 mbar) to 100 mL.
- Add isopropyl alcohol (750 mL) gradually.
- Cool from reflux to 20°C over 30 minutes.
- Hold at 20°C for 1 hour before filtration.
Purity : 99.2% (HPLC)
Particle Size : 50–100 μm
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves a multi-step protocol:
- Step 1: Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in DMF, using potassium carbonate as a base (1.5:1 molar ratio).
- Step 2: Reaction monitoring via thin-layer chromatography (TLC) to confirm completion.
- Step 3: Isolation by precipitation upon water addition, followed by recrystallization for purity.
Example: Compound 3c () yielded IR peaks at 1667 cm⁻¹ (C=O stretch) and ¹H NMR resonances at δ 3.8 (-OCH₃) and δ 8.1 (-C=CH) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy: C=O stretches (~1660–1700 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹).
- ¹H NMR: Methoxy protons (δ 3.7–3.9), aromatic protons (δ 6.9–7.5), and vinyl protons (δ 7.5–8.1).
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 430.2 [M+1] for compound 3c) and elemental analysis (C, H, N) to validate purity .
Q. What in vitro assays are used to evaluate its biological activity?
- Antiproliferative Activity: MTT assay in cancer cell lines (e.g., Hep-G2, LU-1, HeLa) with IC₅₀ determination ().
- Hypoglycemic Activity: Oral glucose tolerance tests in murine models, comparing blood glucose reduction to controls ().
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Q. How can contradictions in spectral data between studies be resolved?
- Approach:
- Repeat experiments under standardized conditions (solvent, temperature).
- Use higher-field NMR instruments (e.g., 500 MHz) for improved resolution.
- Validate via computational chemistry (e.g., DFT calculations for NMR chemical shifts).
- Case Study: Discrepancies in elemental analysis (e.g., C: 53.1% calc. vs. 54.21% obs. in compound 3c) require cross-validation with HRMS .
Q. What computational strategies optimize its pharmacokinetic profile?
- In Silico Methods:
- Molecular Docking: Screen against PPARγ () or EGFR/VEGF targets ().
- ADMET Prediction: Use SwissADME or PreADMET to assess solubility, metabolic stability, and toxicity ().
- Example: Derivatives with 4-isopropylphenyl groups () showed enhanced cytotoxicity (IC₅₀: 12.7–15.28 mg/mL) compared to trimethoxyphenyl analogs .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization Variables:
- Solvent: Replace DMF with acetonitrile for easier removal.
- Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Temperature: Gradual heating (40–60°C) to reduce side reactions.
- Monitoring: Real-time FT-IR or HPLC to track intermediate formation .
Q. What structural modifications enhance biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
